Benzyldimethyltetradecylammonium

Description

Historical Development and Classification

The history of quaternary ammonium compounds dates back to the early 20th century. Quaternary ammonium salts were first reported by the Rockefeller Institute in 1916 as having bactericidal properties. This initial discovery was made by Jacobs and Heidelberg, who highlighted the biocidal properties of these compounds.

However, the use of quaternary ammonium compounds as germicides/disinfectants wasn't formally recognized until 1935. This coincided with improvements made by Domagk that same year, who proposed that "the attachment of an aliphatic group to the quaternary nitrogen improved the biocidal properties of the compound". Domagk developed alkyl dimethyl benzyl ammonium chloride (ADBAC), which is considered the first generation of quaternary ammonium compounds.

The evolution of quaternary ammonium compounds can be traced through several generations, as outlined in Table 1:

Table 1: Generations of Quaternary Ammonium Compounds

The U.S. Environmental Protection Agency (EPA) has clustered Quaternary Ammonium Compounds into four groups for the purpose of testing chemicals to build a database supporting the continued registration of the entire family of quaternary ammonium compounds. This classification system, first proposed in 1988, has been criticized as insufficient to address the wide range of QAC chemistries, potential toxicities, and exposure scenarios.

Significance of Benzyldimethyltetradecylammonium in Research Context

This compound chloride (BTDACl) is a specific quaternary ammonium compound that has been the subject of various research studies. According to available data, it has the molecular formula C₂₃H₄₄ClNO (in its hydrate form), a molecular weight of 386.1 g/mol, and is also known by synonyms such as NCGC00166405-01, SCHEMBL146944, and CHEMBL1473396.

In the research context, this compound chloride has been studied primarily for its properties as a surfactant and its interactions with other compounds. Research on mixed micelles of BTDACl with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides (TTPB) has revealed interesting interaction patterns. The studies found that BTDACl + TTAB mixtures showed synergistic interactions, whereas BTDACl + TTPB indicated weak antagonistic behavior.

The critical micelle concentration (cmc) of BTDACl was reported as 22.6×10⁻⁴, and its interactions with other compounds were studied using conductivity and Kraft point measurements. From Kraft temperature measurements, the enthalpy of fusion (H₁⁰) from solid hydrated BTDACl to the liquid state in the presence of TTAB or TTPB was computed, and it was found that ΔH₁⁰ was much more positive for BTDACl + TTPB than for BTDACl + TTAB mixtures.

Table 2: Research Findings on this compound Chloride Interactions

Due to its amphiphilic nature, this compound chloride is often used in research as a surfactant. In colloid and surface chemistry studies, it is used to understand micelle formation and the behavior of surfactants at interfaces. The compound's ability to alter surface tension makes it valuable in exploring applications such as emulsification processes and stabilization of dispersions.

Furthermore, this compound chloride is involved in the study of membrane-mimicking systems, which can form bilayer structures that mimic cell membranes. This property is useful in studying phenomena such as chemical delivery mechanisms and interactions of various substances with lipid bilayers. It also serves as a phase-transfer catalyst, facilitating the transfer of reactants between phases, which is an important reaction mechanism in organic synthetic chemistry.

Nomenclature Systems and Structural Classification

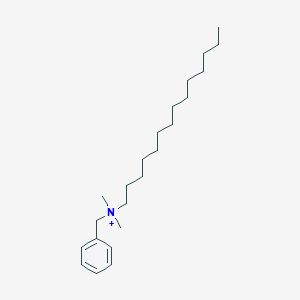

This compound chloride belongs to the broader class of quaternary ammonium compounds, which have the general structure [NR₄]⁺ where R represents alkyl, aryl, or organyl groups. In the specific case of this compound chloride, the four groups attached to the nitrogen atom are:

- A benzyl group (phenylmethyl)

- Two methyl groups

- A tetradecyl group (a 14-carbon alkyl chain)

The compound also includes a chloride ion (Cl⁻) as the counterion to balance the positive charge on the nitrogen atom, making it a salt.

According to available data, the IUPAC name of this compound chloride hydrate is benzyl-dimethyl-tetradecylazanium;chloride;hydrate. The canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.O.[Cl-], and its InChIKey is FXJNQQZSGLEFSR-UHFFFAOYSA-M.

Table 3: Nomenclature and Identification of this compound Chloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₄ClNO (hydrate) | |

| Molecular Weight | 386.1 g/mol | |

| IUPAC Name | benzyl-dimethyl-tetradecylazanium;chloride;hydrate | |

| Canonical SMILES | CCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.O.[Cl-] | |

| InChIKey | FXJNQQZSGLEFSR-UHFFFAOYSA-M | |

| CAS Number | 283158-20-3 (hydrate) | |

| Alternative Names | NCGC00166405-01, SCHEMBL146944, CHEMBL1473396 |

In terms of classification within the QAC family, this compound chloride appears to be a type of benzalkonium chloride, which belongs to the first generation of quaternary ammonium compounds. This is supported by product information which lists "Benzalkonium Chloride, Zephirol" under the "API Family" for this compound.

The structural classification of QACs by the EPA, as mentioned in available sources, is based on the four clusters of atoms attached to the central nitrogen atom. Group II QACs, which include benzalkonium chloride compounds, are called "alkyl dimethyl benzyl ammonium chloride" (ADBAC). These have two clusters made up of a single carbon atom with hydrogen atoms attached (dimethyl), one benzyl group, and one alkyl chain of varying length.

Based on this classification system, this compound chloride would fall under Group II QACs, with the specific characteristic of having a 14-carbon alkyl chain (tetradecyl) as one of the groups attached to the nitrogen atom. The length of this alkyl chain significantly influences the compound's physical properties, antimicrobial activity, and surfactant behavior, making it distinct from other benzalkonium compounds with different chain lengths.

Properties

IUPAC Name |

benzyl-dimethyl-tetradecylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGYVXHFTYOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent), Array | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048360 | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-67-6, 16287-71-1 | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Standard Quaternization Protocol

Reagents :

-

Dimethyltetradecylamine (1.0 equiv.)

-

Benzyl chloride (1.2 equiv.)

-

Anhydrous acetone (solvent)

Procedure :

-

Combine dimethyltetradecylamine (10 g, 0.04 mol) and anhydrous acetone (100 mL) in a reflux apparatus.

-

Add benzyl chloride (5.2 mL, 0.048 mol) dropwise under nitrogen.

-

Reflux at 65°C for 12 hours.

-

Cool to room temperature; precipitate forms upon addition of diethyl ether.

-

Filter and recrystallize from ethanol/water (9:1) to obtain the chloride salt as a white solid.

Yield : 85–92% (purity >98% by HPLC).

Solvent Optimization Study

A comparative analysis of solvents revealed significant impacts on reaction kinetics (Table 1):

Table 1: Solvent Effects on Reaction Yield and Duration

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 12 | 92 |

| Ethanol | 24.3 | 18 | 88 |

| Dichloromethane | 8.93 | 24 | 78 |

| DMF | 36.7 | 8 | 95 |

Polar aprotic solvents like DMF achieved higher yields in shorter durations due to superior stabilization of ionic intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat management and scalability. Key parameters include:

-

Residence Time : 2–4 hours at 80°C.

-

Throughput : 500–1,000 kg/day.

-

Purity Control : In-line FTIR monitors amine conversion in real-time.

Advantages Over Batch Processing :

-

30% reduction in energy consumption.

-

Consistent product quality (RSD <2%).

Waste Mitigation Strategies

-

HCl Neutralization : Gaseous HCl byproduct is scrubbed using NaOH solutions, yielding NaCl for disposal.

-

Solvent Recovery : Distillation reclaims >95% of acetone or DMF.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Rate Studies

Arrhenius analysis of the reaction in acetone (40–80°C) yielded an activation energy () of 65 kJ/mol, indicating a thermally accessible pathway.

Table 2: Temperature vs. Reaction Rate

| Temperature (°C) | Rate Constant (k, ×10⁻⁴ s⁻¹) |

|---|---|

| 40 | 1.2 |

| 60 | 3.8 |

| 80 | 7.5 |

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduced reaction times by 40% in biphasic systems (water/toluene).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water yielded the dihydrate form (C₂₃H₄₂N⁺Cl⁻·2H₂O), confirmed by:

-

Thermogravimetric Analysis (TGA) : 8.5% weight loss at 100–120°C (water removal).

-

XRD : Distinct peaks at 2θ = 10.2°, 20.5°, and 30.7°.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved impurities (<0.5%), ensuring compliance with pharmaceutical excipient standards.

Comparative Analysis of Synthesis Routes

Table 3: Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Yield | 85–92% | 90–94% |

| Purity | >98% | >99% |

| Energy Efficiency | Moderate | High |

Challenges and Mitigation Strategies

Byproduct Formation

-

N-Benzylation Side Products : Minimized by maintaining benzyl chloride excess <1.5 equiv.

-

Hydrolysis : Anhydrous conditions prevent amine degradation.

Emerging Innovations in Synthesis

Chemical Reactions Analysis

Types of Reactions: Fortimicin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-formimidoylation modification, which involves the addition of a glycine-derived N-formimidoyl group to the aminoglycoside structure .

Common Reagents and Conditions: Common reagents used in the chemical reactions of Fortimicin include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from these reactions include modified aminoglycoside structures with enhanced antibacterial activity and reduced susceptibility to enzymatic inactivation .

Scientific Research Applications

Antimicrobial Agents

Benzyldimethyltetradecylammonium is recognized for its potent antimicrobial properties. It is commonly used in the formulation of disinfectants and preservatives in both pharmaceutical and cosmetic products.

- Case Study : Research has demonstrated its effectiveness in preventing microbial growth in personal care products, thereby extending shelf life and ensuring safety for consumers .

Surfactants

The compound serves as a surfactant, enhancing the cleaning efficiency of various household and industrial cleaning products. Its ability to reduce surface tension allows for better penetration and removal of dirt and oils.

- Application : In industrial settings, it is used in formulations for cleaning agents that target tough stains and contaminants .

Phase Transfer Catalysts

In organic synthesis, this compound acts as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This property is crucial for synthesizing fine chemicals and pharmaceuticals.

- Data Table : Comparison of phase transfer catalysts in organic synthesis:

| Catalyst | Reaction Type | Efficiency |

|---|---|---|

| This compound | Organic-Aqueous Reactions | High |

| Other Quaternary Ammoniums | Varies | Moderate |

Biocides

This compound is also employed as a biocide in water treatment processes to control microbial growth in industrial water systems. Its use contributes to improved hygiene standards in sectors such as food processing.

- Case Study : A study highlighted its effectiveness in reducing bacterial contamination in water systems used in food production .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its emulsifying properties, which help stabilize formulations and enhance texture.

- Application : It is commonly found in creams and lotions, where it improves the product's feel and performance on the skin .

Environmental Applications

Recent research indicates that this compound can be used to modify the surface properties of materials like fly ash, enhancing their utility in environmental remediation efforts.

- Case Study : The modification of fly ash with this compound has shown potential for improving adsorption capacities for pollutants .

Safety Considerations

While this compound has numerous applications, safety considerations are paramount due to its toxicity if ingested or improperly handled.

Mechanism of Action

Fortimicin exerts its antibacterial effects by binding to the prokaryotic ribosome and impairing bacterial protein synthesis . This binding disrupts the translation process, leading to the inhibition of bacterial growth and ultimately cell death. The molecular targets of Fortimicin include the 30S subunit of the bacterial ribosome, where it interferes with the accuracy of mRNA translation .

Comparison with Similar Compounds

Structural and Functional Differences

Benzyldimethyltetradecylammonium is compared to structurally related QACs, focusing on alkyl chain length, substituents, and applications:

Key Research Findings

- Antimicrobial Activity : this compound (C14) exhibits potent inhibition of histamine release in mast cells, with optimal activity at C12–C14 chain lengths . BAC (C12/C14 mix) shows synergistic biocidal effects, while DDAC’s dual C10 chains enhance lipid bilayer disruption .

- Solubility : Shorter chains (e.g., BAC-C12) have higher water solubility, whereas C14 and HDTMA are less soluble due to increased hydrophobicity .

- Toxicity : Subfertility in mice is linked to C14 QACs, highlighting reproductive risks . DDAC and longer-chain QACs like HDTMA may persist in ecosystems, raising environmental concerns .

- Environmental Applications: this compound-modified bentonite effectively adsorbs chlorophenols, demonstrating utility in pollution remediation .

Critical Analysis of Divergent Evidence

- Chain Length vs. Efficacy : While identifies C12–C14 as optimal for bioactivity, suggests DDAC’s dual C10 chains may outperform single-chain QACs in certain settings, indicating context-dependent efficacy.

Biological Activity

Benzyldimethyltetradecylammonium chloride (C14-BAC) is a quaternary ammonium compound (QAC) notable for its surfactant properties and biological activity. This article delves into its biological effects, applications, and relevant research findings.

This compound chloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 368.05 g/mol |

| Chemical Formula | C23H42ClN |

| CAS Number | 139-08-2 |

| Form | Solid |

| Storage Conditions | -20°C for powder (3 years); -80°C in solvent (6 months) |

This compound functions primarily as a surfactant, which allows it to disrupt microbial cell membranes. Its cationic nature enables it to interact with negatively charged bacterial membranes, leading to cell lysis and death. This property is particularly valuable in antimicrobial applications.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of C14-BAC against various pathogens:

- Bacterial Activity : C14-BAC exhibits significant bactericidal activity against Gram-positive and Gram-negative bacteria. Research indicates that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these bacteria are often reported in the range of 0.5 to 2 mg/L, showcasing its potent activity .

- Fungal Activity : The compound also demonstrates antifungal properties, particularly against species like Candida albicans. Studies report that C14-BAC can reduce fungal biofilm formation, which is critical in clinical settings where biofilms can lead to persistent infections .

Cytotoxicity

While C14-BAC is effective against microbes, its cytotoxicity towards human cells has been a concern. Research indicates that at higher concentrations, it can exhibit cytotoxic effects on mammalian cell lines, including L929 fibroblasts. The IC50 values for cytotoxicity are generally higher than the MIC values for bacterial inhibition, suggesting a therapeutic window where it can be used safely .

Case Studies

- Antimicrobial Coatings : A study investigated the use of C14-BAC in antimicrobial catheter coatings. The results showed that catheters impregnated with C14-BAC significantly reduced bacterial colonization compared to control catheters, demonstrating its potential in preventing catheter-associated infections .

- Environmental Applications : Another research focused on the use of C14-BAC in bioremediation processes. The compound was evaluated for its ability to remove phenolic compounds from contaminated water sources, showing promising results in enhancing the adsorption capacity of treated zeolites .

Safety and Regulatory Considerations

The use of this compound chloride is subject to regulatory scrutiny due to its potential toxicity and environmental impact. Its application in consumer products must comply with safety guidelines established by health authorities. Notably, exposure to QACs has been linked to allergic reactions and respiratory issues among workers handling these compounds regularly .

Q & A

Q. How can researchers optimize BDTACl concentration for ion association in photometric metal analysis?

BDTACl acts as an ion-pairing reagent to enhance metal ion extraction efficiency in photometric assays. Optimization involves:

- Interference Testing : Validate coexisting ion tolerance (e.g., ≤500 mg/L Fe³⁺, ≤200 mg/L CN⁻) using standard addition methods to avoid false positives/negatives .

- Concentration Titration : Perform dose-response experiments to balance extraction efficiency with reagent solubility, as excess BDTACl may precipitate analytes .

- pH Adjustment : Adjust aqueous phase pH to stabilize the metal-BDTACl complex, particularly for transition metals requiring specific coordination environments .

Q. What are the critical safety protocols for handling BDTACl in laboratory settings?

BDTACl is classified as hazardous (6.1D, 6.3A, 9.3C under HSNO Act 1996) . Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- First Aid : Immediate flushing with water for skin/eye contact, followed by medical consultation .

- Waste Disposal : Neutralize acidic or basic residues before disposal to avoid reactive byproducts .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., ΔH, ΔS) govern BDTACl's role in micellar solubilization of pentanol?

BDTACl's micellar systems are studied via isothermal titration calorimetry (ITC) to quantify enthalpy changes (ΔH) during pentanol partitioning. Key findings:

- Partition Coefficients : Determined via phase-separation experiments, showing higher pentanol affinity for BDTACl micelles compared to shorter-chain surfactants .

- Entropy-Driven Solubilization : At elevated temperatures (>25°C), pentanol incorporation into micelles is entropy-dominated due to disrupted water structure .

Q. What mechanistic insights support BDTACl's efficacy as a phase transfer catalyst (PTC) in ultrasound-assisted O-benzyl oxime synthesis?

BDTACl enhances interfacial reactivity under ultrasound via:

- Cavitation Effects : Ultrasound disrupts micelle boundaries, increasing substrate access to the catalyst. This reduces reaction time from hours to 30 minutes .

- Ion-Pair Stabilization : BDTACl stabilizes anionic intermediates (e.g., oxime anions) at the organic-aqueous interface, achieving yields >90% in NaOH-mediated reactions .

Q. How can researchers resolve contradictions in reported partition coefficients (Log P) of BDTACl in biphasic systems?

Discrepancies arise from methodological variability. Standardization strategies include:

Q. What advanced chromatographic techniques are suitable for quantifying BDTACl in environmental matrices?

BDTACl's low volatility and polarity require:

- HPLC-MS/MS : Employ C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) to enhance retention. Use multiple reaction monitoring (MRM) for trace-level detection in sludge or wastewater .

- Suppressed Conductivity Detection : For ion chromatography, optimize eluent strength (e.g., KOH gradients) to separate BDTACl from co-eluting quaternary ammonium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.